9H-Dibenzo[a,c]carbazole, 11-bromo-
Description
Significance of Polycyclic Aromatic Nitrogen Heterocycles in Contemporary Chemical Science
Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of organic compounds characterized by the fusion of multiple aromatic rings, where at least one carbon atom is replaced by a nitrogen atom. researchgate.net This incorporation of nitrogen into a polycyclic aromatic system imparts unique electronic properties and reactivity compared to their all-carbon counterparts, known as polycyclic aromatic hydrocarbons (PAHs). researchgate.net The presence of nitrogen can influence the aromaticity of the ring system and introduces a site for potential coordination or hydrogen bonding. researchgate.net
The significance of PANHs spans various scientific disciplines. In materials science, their inherent charge-carrying capabilities make them valuable components in the development of organic semiconductors, which are integral to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai Furthermore, their rigid and planar structures contribute to thermal stability, a crucial property for the longevity of electronic devices. arborpharmchem.com In the realm of medicinal chemistry, the carbazole (B46965) nucleus, a key PANH motif, is found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties. rsc.orgmdpi.com
Overview of Dibenzo[a,c]carbazole Core Structures and Their Research Utility
Dibenzo[a,c]carbazole is a specific type of PANH consisting of a carbazole core fused with two additional benzene (B151609) rings. ontosight.ai This extended π-conjugated system results in distinct photophysical and electronic properties. ontosight.ai The planar and rigid nature of the dibenzo[a,c]carbazole framework contributes to its high thermal stability and unique charge transport characteristics. ontosight.aiarborpharmchem.com
These properties make dibenzo[a,c]carbazoles highly useful in several areas of research. They are extensively studied as materials for organic electronics due to their potential for efficient hole transport. arborpharmchem.com Their inherent fluorescence makes them promising candidates for applications in OLEDs and as fluorescent probes in various sensing applications. ontosight.ai The dibenzo[a,c]carbazole scaffold also serves as a versatile building block in organic synthesis, allowing for the construction of more complex functional molecules. google.com
Academic Rationale for Investigating 9H-Dibenzo[a,c]carbazole, 11-bromo-
The introduction of a bromine atom at the 11-position of the 9H-dibenzo[a,c]carbazole framework, creating 11-bromo-9H-dibenzo[a,c]carbazole, is a strategic modification that significantly enhances its utility in chemical synthesis. The bromine atom acts as a versatile functional handle, enabling a variety of cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of a wide range of substituents onto the dibenzo[a,c]carbazole core.
This ability to readily functionalize the molecule opens up avenues for fine-tuning its electronic and photophysical properties. By attaching different chemical moieties, researchers can modulate the energy levels of the molecule, its charge-carrying capabilities, and its light-emitting characteristics. This makes 11-bromo-9H-dibenzo[a,c]carbazole a key intermediate for the synthesis of novel materials for organic electronics, including advanced OLEDs and organic solar cells. researchgate.net The strategic placement of the bromine atom provides a reactive site for building complex molecular architectures with tailored functionalities.
Below is a table summarizing the key properties of the parent compound, 9H-Dibenzo[a,c]carbazole.
| Property | Value |
| Molecular Formula | C20H13N |
| Appearance | Crystalline solid |
| Key Features | Planar, rigid structure; fluorescent under UV light. ontosight.ai |
| Primary Applications | Organic electronics (OLEDs, OFETs), fluorescent probes. ontosight.aiarborpharmchem.com |
Structure
3D Structure
Properties
IUPAC Name |
18-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN/c21-12-9-10-17-18(11-12)22-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(17)20/h1-11,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKMXXDCBKHEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 9h Dibenzo A,c Carbazole, 11 Bromo
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
The electronic properties and reactivity of complex aromatic heterocycles like 9H-Dibenzo[a,c]carbazole, 11-bromo- are fundamentally governed by their electronic structure. Frontier Molecular Orbital (FMO) theory is a critical tool in this context, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These orbitals are key to understanding the electronic transitions and charge transfer properties of a molecule.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the ground-state properties of carbazole (B46965) derivatives. icm.edu.plresearchgate.net For a molecule like 11-bromo-9H-dibenzo[a,c]carbazole, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would be performed to optimize the molecular geometry and calculate thermodynamic properties such as the standard formation heat (ΔfHө) and standard formation free energy (ΔfGө). researchgate.net Studies on other poly-brominated carbazoles have shown that these thermodynamic parameters have a strong dependence on the number and position of the bromine substituents. researchgate.net
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The HOMO and LUMO are the key orbitals in FMO theory. The HOMO energy level relates to the electron-donating ability of a molecule (ionization potential), while the LUMO level relates to its electron-accepting ability (electron affinity). The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that influences the molecule's stability, reactivity, and optical properties. researchgate.net
For carbazole-based materials, the HOMO is often distributed over the electron-rich carbazole core, while the LUMO's location can be influenced by acceptor moieties. mdpi.comnih.gov In the case of 11-bromo-9H-dibenzo[a,c]carbazole, the extended π-system of the dibenzocarbazole (B1207471) skeleton would form the basis of the frontier orbitals. The introduction of a bromine atom, an electron-withdrawing group, would be expected to lower both the HOMO and LUMO energy levels and influence their spatial distribution. This effect has been observed in other brominated carbazole dyes. nih.gov The precise energy values and distribution would require specific DFT calculations.
Table 1: Representative HOMO/LUMO Data for Related Carbazole Systems
| Compound | HOMO (eV) | LUMO (eV) | Method/Reference |
| 6H-Dibenzo[b,h]carbazole | -5.27 | -1.67 | DFT (B3LYP/LanL2DZ) sci-hub.se |
| 9H-Carbazole | -5.65 | -0.92 | DFT (B3LYP/LanL2DZ) sci-hub.se |
| 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan | -6.09 | -2.55 | CV Measurement nih.gov |
| 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan | -6.09 | -2.66 | CV Measurement nih.gov |
This table is for illustrative purposes and shows data for related, but distinct, chemical structures. The values for 11-bromo-9H-dibenzo[a,c]carbazole would require specific calculation.
Reaction Mechanism Elucidation and Energy Profiling
Computational chemistry provides indispensable tools for mapping out the reaction pathways for the synthesis of complex molecules. This involves identifying intermediates, transition states, and calculating the associated energy changes along a reaction coordinate.
Transition State Analysis and Reaction Coordinate Determination
For the synthesis of a brominated dibenzocarbazole, several synthetic routes are plausible, including the bromination of the parent 9H-dibenzo[a,c]carbazole or multi-step sequences involving cyclization reactions. rsc.org For instance, the mechanism of a palladium-catalyzed intramolecular C-H activation to form the carbazole ring could be investigated. rsc.org Computational analysis would involve locating the transition state structures for key steps, such as oxidative addition, C-H activation, and reductive elimination. By calculating the energy of these transition states and the intermediates, a full reaction energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides insights into how reaction conditions might be optimized. While specific studies on 11-bromo-9H-dibenzo[a,c]carbazole are lacking, the general methodologies are well-established for various transition metal-catalyzed reactions. chim.it
Spectroscopic Property Prediction and Simulation
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of organic molecules, such as UV-visible absorption and fluorescence spectra. researchgate.netrsc.org
For 11-bromo-9H-dibenzo[a,c]carbazole, TD-DFT calculations could predict the energies of the lowest electronic transitions (e.g., S₀ → S₁), which correspond to the absorption maxima (λmax). These calculations also provide the oscillator strength, which relates to the intensity of the absorption. rsc.org Simulated fluorescence spectra can also be generated by calculating the geometry of the first excited state (S₁) and the subsequent emission back to the ground state. researchgate.net The introduction of the bromine atom is known to cause a "heavy atom effect," which can influence photophysical properties like phosphorescence by enhancing spin-orbit coupling. Simulating these effects would provide a deeper understanding of the compound's potential applications in areas like organic light-emitting diodes (OLEDs).
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
QSAR is a computational modeling method that attempts to correlate the chemical structure of a series of compounds with their measured physical, chemical, or biological activity. tandfonline.com A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (e.g., electronic, steric, or hydrophobic parameters) to its activity.
To develop a QSAR model for the reactivity of 11-bromo-9H-dibenzo[a,c]carbazole, one would first need a dataset of related dibenzo[a,c]carbazole derivatives with experimentally measured reactivity data (e.g., reaction rates or yields). Various molecular descriptors for each compound in the series would then be calculated. Statistical methods would be employed to build a model that predicts reactivity based on these descriptors. While QSAR studies have been performed on carbazole derivatives for applications like antifungal or anticancer activity, specific models predicting the chemical reactivity of brominated dibenzo[a,c]carbazoles are not readily found in the literature. tandfonline.comnih.gov
Advanced Applications and Research Horizons for 9h Dibenzo A,c Carbazole, 11 Bromo in Functional Materials
Role as Building Blocks in Organic Electronic Materials
The strategic placement of a bromine atom on the dibenzo[a,c]carbazole framework transforms the molecule into a versatile building block for creating more complex and functional organic electronic materials. The carbon-bromine bond serves as a reactive site, enabling the construction of sophisticated molecular architectures.
Precursors for π-Conjugated Polymers and Small Molecules
Brominated aromatic compounds are pivotal intermediates in modern organic synthesis, particularly for constructing π-conjugated systems. 9H-Dibenzo[a,c]carbazole, 11-bromo- is an ideal precursor for synthesizing a variety of small molecules and polymers through transition metal-catalyzed cross-coupling reactions.
Key Synthetic Pathways:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing the introduction of various aryl or heteroaryl groups.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a common method for creating hole-transporting materials with triarylamine moieties.
Stille Coupling: Reaction with organostannanes to build complex conjugated structures.
Heck and Sonogashira Couplings: Used to introduce alkenyl and alkynyl groups, respectively, further extending the π-conjugation of the system.
Through these reactions, the dibenzo[a,c]carbazole core can be linked to other functional units, such as electron-accepting moieties to create donor-acceptor (D-A) molecules, or it can be polymerized to form high-molecular-weight materials. This versatility allows for the precise tuning of the final material's electronic and photophysical properties.
Integration into Charge Transport Layers
Carbazole-based compounds are renowned for their hole-transporting (p-type) characteristics, stemming from the electron-rich nature of the nitrogen-containing aromatic system. nih.gov The extended π-system of the dibenzo[a,c]carbazole core is expected to enhance intermolecular π-π stacking and facilitate efficient charge hopping between molecules, a critical factor for high charge carrier mobility.
Materials derived from 9H-Dibenzo[a,c]carbazole, 11-bromo- are prime candidates for hole transport layers (HTLs) in various optoelectronic devices. acs.org By coupling the 11-bromo- position with other hole-transporting units like triarylamines or even other carbazole (B46965) groups, it is possible to create materials with deep Highest Occupied Molecular Orbital (HOMO) energy levels, which facilitates efficient hole injection from the anode and transport to the emissive layer in devices like OLEDs or the active layer in solar cells. The rigid, planar structure of the dibenzo[a,c]carbazole unit contributes to the formation of stable amorphous films, which is crucial for device longevity and performance.
Strategies for Modulating Electronic and Photophysical Behavior through Structural Modification
The optoelectronic properties of organic materials are intrinsically linked to their molecular structure. 9H-Dibenzo[a,c]carbazole, 11-bromo- offers multiple sites for structural modification, providing a powerful toolkit for tuning its behavior to suit specific applications.
The primary and most versatile point of modification is the bromine atom at the 11-position. Replacing the bromine with different functional groups via cross-coupling reactions can systematically alter the molecule's electronic landscape. researchgate.net
Electron-Donating Groups (EDGs): Attaching groups like methoxy (B1213986) (-OCH₃) or diarylamines (-NAr₂) raises the HOMO level, which can improve hole injection and tune the emission color towards longer wavelengths (red-shift).
Electron-Withdrawing Groups (EWGs): Introducing groups such as cyano (-CN), sulfonyl (-SO₂R), or phosphine (B1218219) oxide (-P(O)R₂) lowers both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels. This can enhance electron injection and transport capabilities and shift emission to shorter wavelengths (blue-shift).
Another key modification site is the nitrogen atom at the 9-position. Attaching bulky alkyl or aryl groups can enhance the solubility of the resulting materials and disrupt intermolecular aggregation, which is often beneficial for achieving high photoluminescence quantum yields in the solid state. This dual-site functionalization allows for fine-tuning of properties such as the energy bandgap, emission color, charge carrier mobility, and thermal stability.
| Modification Site | Substituent Type | Example Group | Predicted Effect on HOMO Level | Predicted Effect on LUMO Level | Predicted Impact on Emission |
|---|---|---|---|---|---|
| C-11 | Electron-Donating | -N(C₆H₅)₂ | Increase (Less Negative) | Slight Increase | Red-shift (e.g., towards green) |
| C-11 | Electron-Withdrawing | -CN | Decrease (More Negative) | Significant Decrease | Blue-shift (e.g., deeper blue) |
| N-9 | Bulky Alkyl/Aryl | -C(CH₃)₃ | Minimal Change | Minimal Change | Increased solid-state efficiency |
Applications in Advanced Optoelectronic Devices
The unique structural and electronic properties of materials derived from 9H-Dibenzo[a,c]carbazole, 11-bromo- make them highly suitable for a range of advanced optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) as Emitter or Host Materials
In OLEDs, materials based on dibenzo[a,c]carbazole can serve two critical functions:
Host Materials: The rigid, extended conjugation of the dibenzo[a,c]carbazole core results in a high triplet energy (ET). This makes its derivatives excellent host materials for phosphorescent OLEDs (PhOLEDs), particularly for blue emitters, which require hosts with high ET to prevent reverse energy transfer and ensure high efficiency. rsc.org
Emitter Materials: By attaching suitable donor and acceptor groups, derivatives of 11-bromo-9H-dibenzo[a,c]carbazole can be designed as efficient emitters. The rigid core helps to minimize non-radiative decay, leading to high photoluminescence quantum yields. These materials are especially promising for deep-blue emitters, which remain a significant challenge in the development of full-color displays and lighting. nih.gov
Dye-Sensitized Solar Cells (DSSCs) as Hole-Transport Materials or Sensitizers
Carbazole derivatives have been extensively explored in DSSCs, and the dibenzo[a,c]carbazole framework is a promising platform for developing next-generation materials for this technology. nih.gov
Future Perspectives and Emerging Research Areas in Carbazole-Based Materials Science
The field of carbazole-based materials science is on a trajectory of rapid advancement, driven by the unique and highly tunable optoelectronic properties of the carbazole moiety. mdpi.comresearchgate.net The inherent characteristics of carbazoles—such as their electron-rich nature, high hole mobility, excellent thermal stability, and facile functionalization—position them as pivotal building blocks for the next generation of functional materials. mdpi.commdpi.com The strategic incorporation of bromine atoms, as seen in 9H-Dibenzo[a,c]carbazole, 11-bromo-, serves as a critical tool for molecular engineers. The bromine atom provides a reactive site for sophisticated chemical modifications, such as Suzuki and Buchwald-Hartwig coupling reactions, enabling the synthesis of complex, high-performance molecular architectures tailored for specific applications. nbinno.comnbinno.com
Future research is set to expand beyond traditional applications, exploring novel device architectures and functionalities. Key growth areas include the development of materials for flexible electronics, bio-imaging, and sustainable energy solutions. rsc.orgrsc.org The ability to fine-tune the electronic and optical properties by modifying the carbazole core is central to these efforts. nbinno.com For instance, fusing additional benzene (B151609) rings to create the dibenzo[a,c]carbazole structure extends the π-conjugation, which can be further modulated by attaching functional groups at the 11-position via the bromo-substituent. This approach is crucial for optimizing materials for advanced applications.
An emerging frontier is the integration of carbazole derivatives into multi-component systems. The development of carbazole-triarylborane hybrids, for example, has led to highly efficient donor-acceptor compounds with applications in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). rsc.orgrsc.org In these systems, the carbazole unit acts as a potent electron donor, and the 11-bromo position on the dibenzo[a,c]carbazole scaffold is an ideal anchor point for attaching electron-accepting moieties. This strategic design allows for precise control over charge-transfer characteristics, leading to materials with high luminous efficiency and photostability. rsc.org
Furthermore, research is increasingly focused on harnessing the potential of carbazole-based polymers and dendritic structures. oldcitypublishing.com These larger, highly-branched molecules can form more uniform amorphous films, which is essential for achieving pure color output and high efficiency in OLED devices. oldcitypublishing.com The versatility of brominated carbazole derivatives as monomers is key to synthesizing these complex polymeric systems. The outlook for carbazole-based materials remains promising, with ongoing research expected to yield significant breakthroughs in electronics, energy, and biomedical fields. oldcitypublishing.com
Detailed Research Findings and Future Applications
| Emerging Research Area | Role of Carbazole-Based Materials | Potential Contribution of 11-bromo-9H-dibenzo[a,c]carbazole | Key Performance Metrics & Research Goals |
| Thermally Activated Delayed Fluorescence (TADF) Emitters | Act as electron donor components in donor-acceptor (D-A) architectures to achieve small singlet-triplet energy splitting (ΔEST). rsc.orgfrontiersin.org | The dibenzo[a,c]carbazole core serves as a strong donor. The 11-bromo position is a reactive site for linking to acceptor units. nbinno.com | High External Quantum Efficiency (EQE > 25%), small ΔEST (< 0.1 eV), enhanced reverse intersystem crossing (RISC). frontiersin.orgnih.gov |
| Next-Generation Photovoltaics | Serve as Hole-Transport Materials (HTMs) in perovskite and dye-sensitized solar cells (DSSCs) due to high hole mobility. mdpi.com | The extended conjugation of the dibenzo[a,c]carbazole structure can improve charge transport and energy level alignment. | High Power Conversion Efficiency (PCE > 20%), excellent thermal and chemical stability, optimized HOMO energy levels. mdpi.comoldcitypublishing.com |
| Flexible Optoelectronics | Provide the foundation for flexible OLED displays and wearable sensors due to the processability of carbazole-based polymers. rsc.orgrsc.org | Can be used as a monomer to synthesize polymers with tailored rigidity and electronic properties for flexible substrates. | Mechanical durability, stable performance under strain, high charge-carrier mobility in amorphous films. |
| Bio-imaging and Sensors | Used to create fluorescent probes and sensors due to high photoluminescence quantum yields and environmental sensitivity. rsc.orgrsc.org | The rigid dibenzo[a,c]carbazole scaffold can be functionalized to create probes with high stability and specific targeting capabilities. | High quantum yields, photostability, specific analyte sensitivity, biocompatibility. |
| Advanced Polymeric and Dendritic Materials | Act as core units or repeating monomers for hyperbranched and dendritic structures that form uniform amorphous layers. oldcitypublishing.com | Serves as a versatile building block for creating complex, three-dimensional molecular architectures via polymerization at the bromo-position. | Reduced aggregation-caused quenching (ACQ), improved film morphology, pure color emission in OLEDs. rsc.orgoldcitypublishing.com |
Q & A
Q. How can researchers optimize the synthesis of 9H-dibenzo[a,c]carbazole derivatives to achieve high yields and purity?
- Methodological Answer : Synthesis optimization often involves modifying reaction conditions such as solvent choice, temperature, and catalyst loading. For brominated carbazoles, a two-step approach is common:
Alkylation : Use 1,4-dibromobutane with carbazole in toluene under catalytic TBAB (tetrabutylammonium bromide) at 45°C for 3 hours, followed by vacuum distillation to remove excess dibromobutane .
Functionalization : Introduce bromine via electrophilic substitution or cross-coupling reactions. For example, Pd-catalyzed coupling (e.g., Suzuki-Miyaura) can incorporate bromine selectively .
- Key Data :
| Step | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Alkylation | 89.5 | >95% | TBAB, 45°C, 3 h |
| Bromination | 70–85 | >90% | Pd2(dba)3, N2 atmosphere |
Q. What spectroscopic techniques are most reliable for characterizing 11-bromo-9H-dibenzo[a,c]carbazole?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and bromine-induced deshielding. 2D NMR (COSY, HSQC) resolves overlapping signals in polyaromatic systems .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 356.6 for C₁₈H₁₁BrClN) .
- X-ray Crystallography : Resolves bromine positioning and π-π stacking interactions (e.g., C–Br bond length ~1.89 Å) .
Q. How does bromination at the 11-position affect the electronic properties of the carbazole core?
- Methodological Answer : Bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps. Computational studies (DFT/B3LYP) show:
- HOMO : Localized on carbazole’s nitrogen and adjacent rings.
- LUMO : Shifted toward bromine-substituted regions, enhancing charge transport in organic electronics .
Advanced Research Questions
Q. What experimental design strategies resolve contradictions in photophysical data for 11-bromo-9H-dibenzo[a,c]carbazole?
- Methodological Answer : Conflicting fluorescence/phosphorescence data often arise from aggregation or solvent effects. Mitigation strategies:
- Solvent Screening : Test polar vs. non-polar solvents (e.g., toluene vs. DMF) to assess solvatochromism.
- Temperature Control : Measure emission at 77 K (rigid matrix) to isolate intrinsic properties .
- Doping in Polymer Matrices : Embedding in PVA films suppresses aggregation, yielding ultralong room-temperature phosphorescence (RTP) with lifetimes >500 ms .
Q. How can researchers leverage structural analogs to predict the biological activity of 11-bromo-9H-dibenzo[a,c]carbazole?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., bromine’s lipophilicity) with bioactivity. For example, brominated carbazoles show enhanced binding to cytochrome P450 enzymes .
- Fragment-Based Screening : Use analogs like 9-(3-bromo-4-iodophenyl)-9H-carbazole to identify pharmacophores via X-ray crystallography or SPR (surface plasmon resonance) .
Q. What factorial design approaches optimize heterologous expression of carbazole-modifying enzymes (e.g., dioxygenases) for biodegradation studies?
- Methodological Answer : A 2³ factorial design evaluates induction variables:
- Factors : Cell density (OD600), temperature (25–37°C), induction time (4–24 h).
- Response Variables : Enzyme activity (U/mg) and solubility.
- Statistical Validation : Use ANOVA to identify interactions (e.g., high cell density + low temperature improves soluble CarAa expression) .
Data Contradiction Analysis
Q. Why do computational models and experimental NMR data sometimes disagree on C–Br bond lengths in brominated carbazoles?
- Methodological Answer : Discrepancies arise from relativistic effects in heavy atoms (Br, I). For accuracy:
- ZORA Relativistic DFT : Corrects for spin-orbit coupling, reducing bond-length errors to <0.04 Å .
- Solid-State vs. Solution Data : X-ray crystallography (solid-state) often reports shorter bonds than solution NMR due to crystal packing forces .
Applications in Material Science
Q. How does 11-bromo-9H-dibenzo[a,c]carbazole enhance performance in organic light-emitting diodes (OLEDs)?
- Methodological Answer : Bromine improves electron injection and reduces exciton quenching:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
